Methyl perfluoro-3,6-dioxaheptanoate

Description

The exact mass of the compound Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Methyl perfluoro-3,6-dioxaheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl perfluoro-3,6-dioxaheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

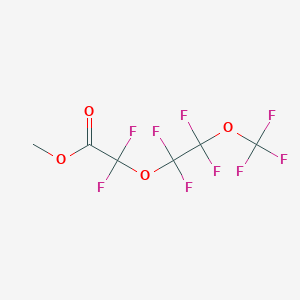

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F9O4/c1-17-2(16)3(7,8)18-4(9,10)5(11,12)19-6(13,14)15/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRNDAZKCQFBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377687 | |

| Record name | Methyl perfluoro-3,6-dioxaheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39187-41-2 | |

| Record name | Methyl perfluoro-3,6-dioxaheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl Perfluoro-3,6-dioxaheptanoate: A Strategic Fluorinated Building Block

[1]

Executive Summary

Methyl perfluoro-3,6-dioxaheptanoate (CAS: 39187-41-2) is a specialized perfluorinated ether ester utilized as a high-value intermediate in the synthesis of fluoropolymers, advanced electrolytes, and pharmaceutical candidates.[1][2] Distinguished by its "3,6-dioxa" ether backbone, this compound offers a unique balance of lipophilicity and metabolic stability compared to traditional long-chain perfluoroalkyl substances (PFAS).[1]

For the drug development sector, this ester serves as a critical "fluorine-delivery" reagent, allowing the introduction of the chemically inert perfluoro-3,6-dioxaheptyl motif into small molecule drugs to modulate bioavailability and protein binding without the bioaccumulation risks associated with longer-chain homologs.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

The structural integrity of Methyl perfluoro-3,6-dioxaheptanoate relies on the stability of its ether linkages, which interrupt the crystallinity of the fluorocarbon chain, resulting in a liquid state with a wide liquidus range.[1]

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate | |

| Common Name | Methyl perfluoro-3,6-dioxaheptanoate | |

| CAS Number | 39187-41-2 | |

| Molecular Formula | ||

| Molecular Weight | 310.07 g/mol | |

| Structure | Linear ether backbone | |

| Boiling Point | 109 °C | @ 760 mmHg |

| Density | ~1.55 g/mL | Estimated @ 25°C |

| Solubility | Methanol, Acetonitrile, Fluorinated Solvents | Hydrolyzes in water |

| Appearance | Clear, colorless liquid |

Synthesis & Production Dynamics

The industrial synthesis of Methyl perfluoro-3,6-dioxaheptanoate typically bypasses direct fluorination, utilizing instead the oxidative oligomerization of tetrafluoroethylene (TFE) or ring-opening of specific epoxides.[1] The most robust pathway for laboratory scale-up involves the esterification of the corresponding acyl fluoride.

Mechanistic Pathway

The precursor, Perfluoro-3,6-dioxaheptanoyl fluoride , is highly electrophilic.[1] Reaction with methanol is exothermic and requires controlled conditions to prevent the loss of the volatile product and to manage the generation of Hydrogen Fluoride (HF).

DOT Diagram: Synthesis Workflow

Caption: Nucleophilic acyl substitution pathway converting the acyl fluoride precursor to the methyl ester product.

Experimental Protocol: Controlled Amidation

For drug development professionals, the primary utility of this compound is converting the ester into an amide (to link with a drug scaffold).[1] Fluorinated esters are "activated" esters; the electron-withdrawing

Protocol: Introduction of Tail to an Amine Scaffold

Objective: Synthesize N-Benzyl-perfluoro-3,6-dioxaheptanamide (Model Reaction).

Reagents:

-

Methyl perfluoro-3,6-dioxaheptanoate (1.0 equiv).[1]

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1]

-

Base: Triethylamine (1.2 equiv) - Optional, to scavenge protons if using salt forms.[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous DCM under Nitrogen atmosphere. Add Benzylamine.[1]

-

Addition: Cool the solution to 0°C. Add Methyl perfluoro-3,6-dioxaheptanoate dropwise via syringe.

-

Causality: Cooling is essential.[1] The reaction is faster than non-fluorinated esters. Uncontrolled exotherms can lead to side reactions or loss of the volatile fluorinated ester.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (stain with KMnO4 or 19F-NMR).[1] The disappearance of the ester methyl singlet (~3.9 ppm in 1H NMR) and shift in 19F NMR confirms conversion.

-

-

Workup: Wash the organic layer with 1N HCl (to remove excess amine) followed by Brine.[1]

-

Isolation: Dry over

, filter, and concentrate carefully (rotary evaporator bath < 40°C).

Applications in Drug Development & Materials[1]

Medicinal Chemistry: The "Fluorine Effect"

The Perfluoro-3,6-dioxaheptyl group (

-

Metabolic Stability: The C-F bonds render the chain resistant to P450 oxidative metabolism.

-

Lipophilicity: Increases LogP, facilitating cell membrane permeation.[1]

-

Conformation: The ether oxygens introduce flexibility ("kinks") that alkyl chains lack, potentially improving binding affinity in complex active sites.[1]

Advanced Electrolytes

In Lithium-Ion Batteries (LIBs), this ester functions as a co-solvent.[1]

-

Mechanism: The electron-withdrawing fluorines lower the HOMO energy level, increasing oxidative stability at high voltages (>4.5V vs Li/Li+).[1]

-

Safety: It acts as a flame retardant additive due to its low flammability.[1]

Polymer Synthesis

It serves as a precursor to Perfluoro-3,6-dioxaheptanoic acid (via hydrolysis), which is used as a polymerization surfactant (a PFOA replacement) in the manufacture of fluoropolymers like PTFE and PVDF.[1]

DOT Diagram: Application Logic

Caption: Divergent application pathways for the methyl ester in pharma and materials science.[1]

Safety, Handling & Environmental Fate (PFAS Stewardship)[1]

While Methyl perfluoro-3,6-dioxaheptanoate is a shorter-chain ether (often considered a "GenX" type alternative), it falls under the broad category of PFAS (Per- and Polyfluoroalkyl Substances).[1]

-

Toxicity: Like many fluorinated esters, it may hydrolyze in the body to the corresponding acid, which can bind to serum proteins.[1] Handle as a potential toxicant.[1]

-

PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and fume hood mandatory due to volatility.[1]

-

Disposal: Do NOT dispose of down the drain. All waste must be collected for high-temperature incineration (>1100°C) to ensure mineralization of the C-F bonds.[1]

References

Sources

- 1. Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | C8HF17O2 | CID 102982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 39187-41-2 CAS MSDS (METHYL PERFLUORO-3,6-DIOXAHEPTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Perfluoro-2-methyl-3,6-dioxo-heptanoic acid | C8HF11O4 | CID 168433445 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl perfluoro-3,6-dioxaheptanoate" molecular structure

Part 1: Executive Summary

Methyl perfluoro-3,6-dioxaheptanoate (CAS: 39187-41-2 ) is a specialized perfluoropolyether (PFPE) derivative characterized by its unique ether-linked fluorocarbon backbone. Unlike straight-chain perfluoroalkyl substances (PFAS), the insertion of oxygen atoms at the 3 and 6 positions imparts distinct physicochemical properties, including lower glass transition temperatures, reduced viscosity, and altered hydrolytic stability.

This guide serves as a definitive technical resource for scientists utilizing this compound as a building block in fluoropolymer synthesis, a reference standard in environmental toxicology (PFAS analysis), or a lipophobic moiety in medicinal chemistry.

Part 2: Molecular Architecture & Properties

Structural Identification

The molecule consists of a methyl ester terminus coupled to a perfluorinated chain interrupted by two ether oxygens.

| Parameter | Data |

| IUPAC Name | Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy)acetate |

| Common Name | Methyl perfluoro-3,6-dioxaheptanoate |

| CAS Registry Number | 39187-41-2 |

| Molecular Formula | C₆H₃F₉O₄ |

| Molecular Weight | 310.07 g/mol |

| SMILES | COC(=O)C(F)(F)OC(F)(F)C(F)(F)OC(F)(F)F |

Physiochemical Data Profile

The following data aggregates experimental values and high-confidence predictive models for perfluoroether esters.

| Property | Value | Notes |

| Boiling Point | 109 °C | Atmospheric pressure [1] |

| Density | ~1.55 - 1.65 g/mL | Estimated based on homologues |

| Physical State | Clear, colorless liquid | At 25 °C |

| Solubility | Soluble in fluorinated solvents, methanol, esters | Immiscible in water and alkanes |

| Refractive Index | ~1.29 - 1.31 | Typical for short-chain PFPEs |

Part 3: Synthesis & Manufacturing Protocol

The synthesis of Methyl perfluoro-3,6-dioxaheptanoate typically follows a high-integrity esterification workflow starting from the corresponding acid fluoride, which is derived from the photo-oxidation of tetrafluoroethylene (TFE) or ring-opening polymerization of epoxides.

Synthetic Pathway Visualization

The following diagram outlines the critical path from the acid fluoride precursor to the final purified ester.

Caption: Figure 1. Step-wise synthesis workflow from acyl fluoride precursor to purified methyl ester.

Detailed Protocol (Self-Validating)

-

Precursor Preparation: Charge a glass-lined reactor with Perfluoro-3,6-dioxaheptanoyl fluoride (C₅F₉O₃-COF). Ensure the system is purged with N₂ to prevent premature hydrolysis by atmospheric moisture.

-

Esterification:

-

Cool the reactor to 0–5 °C.

-

Slowly add Methanol (anhydrous) in a 1.2 molar excess. Causality: The reaction releases HF; excess methanol drives the equilibrium, while low temperature controls the exotherm.

-

Validation Step: Monitor pressure. A spike indicates uncontrolled HF generation. Add Sodium Fluoride (NaF) pellets to scavenge HF if using glass equipment to prevent etching.

-

-

Workup:

-

Wash the crude mixture with ice-cold water/bicarbonate solution to remove residual HF and methanol.

-

The fluorinated product will form the heavy bottom layer (Density > 1.5).

-

-

Purification: Perform fractional distillation. Collect the fraction boiling at 109 °C .

-

QC Check: Purity is confirmed via GC-FID (absence of methanol peak) and ¹H NMR (clean singlet at ~3.9 ppm).

-

Part 4: Analytical Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The fluorine atoms provide a distinct fingerprint.

Predicted NMR Shifts

| Nucleus | Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 3.95 | Singlet | –OCH ₃ (Methyl Ester) |

| ¹⁹F NMR | -56.0 | Triplet | CF ₃–O– (Terminal) |

| ¹⁹F NMR | -90.5 | Multiplet | –O–CF ₂–CF₂–O– |

| ¹⁹F NMR | -78.0 | Singlet/Broad | –O–CF ₂–COO– (Alpha to Carbonyl) |

Note: ¹⁹F shifts are referenced to CFCl₃ (0 ppm).[2][3] Shifts may vary slightly based on solvent (e.g., CDCl₃ vs. Acetone-d₆).

Part 5: Applications & Safety

Research Applications

-

PFAS Reference Standards: Used as a native standard for quantifying "GenX" related compounds and other ether-PFAS in environmental water samples via LC-MS/MS [2].

-

Fluoropolymer Synthesis: Acts as a chain transfer agent or intermediate for synthesizing fluorinated surfactants with lower bioaccumulation potential than long-chain PFOA derivatives.

-

Medicinal Chemistry: The methyl ester can be hydrolyzed to the free acid or reduced to the alcohol, serving as a building block to introduce a lipophobic, metabolically stable tag into drug candidates.

Safety & Environmental (PFAS Context)

-

Hazard: Causes skin irritation and serious eye irritation.

-

Handling: Use strictly in a fume hood. Neoprene or Nitrile gloves are required.

-

Disposal: Do not release to drains. This compound is a PFAS derivative. All waste must be collected for high-temperature incineration (>1100°C) to ensure mineralization of the C-F bonds.

References

-

U.S. EPA. (2021). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. United States Environmental Protection Agency.[4] Retrieved October 24, 2025, from [Link]

Sources

Technical Deep Dive: Thermal Stability & Decomposition Kinetics of Methyl Perfluoro-3,6-dioxaheptanoate

Topic: Thermal Stability and Decomposition of Methyl Perfluoro-3,6-dioxaheptanoate Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Process Chemists, and HSE Safety Officers.

Executive Summary & Chemical Identity

Methyl perfluoro-3,6-dioxaheptanoate (CAS: 39187-41-2) is a specialized perfluoropolyether (PFPE) derivative. Unlike robust bulk fluoropolymers (e.g., PTFE), this molecule contains specific "weak points"—namely the ester functionality and the ether oxygen linkages—that dictate its thermal ceiling.

This guide moves beyond basic safety data sheets (SDS) to analyze the mechanistic failure points of the molecule under thermal stress. It is designed for researchers utilizing this compound as a precursor for high-performance surfactants, electrolyte additives, or fluorinated intermediates.

Table 1: Physicochemical Profile

| Property | Value / Description | Note |

| IUPAC Name | Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy)acetate | |

| Common Name | Methyl perfluoro-3,6-dioxaheptanoate | |

| CAS Number | 39187-41-2 | Verified |

| Formula | ||

| Structure | Linear PFPE chain | |

| Boiling Point | ~103–105 °C (at 760 mmHg) | Volatile |

| Flash Point | Low (< 23 °C estimated) | Highly Flammable Liquid |

| Critical Hazard | Hydrolyzes to HF and Perfluoro-3,6-dioxaheptanoic acid | Moisture sensitive |

Thermal Decomposition Mechanism

The assumption that "fluorinated means stable" is a dangerous fallacy when applied to functionalized ethers. The thermal degradation of Methyl perfluoro-3,6-dioxaheptanoate proceeds through a multi-stage pathway, distinct from simple alkane pyrolysis.

The Failure Cascade

-

Stage I: Ester Pyrolysis / Hydrolysis (The Trigger)

-

Stage II: Ether "Unzipping" (The Propagation)

-

Temperature: >200–250°C.

-

bonds, while stronger than

-

Catalytic Effect: This step is significantly catalyzed by Lewis acidic surfaces (e.g., stainless steel, aluminum oxide) typically found in reactor walls.

-

-

Stage III: Mineralization & Toxic Release

Pathway Visualization

The following diagram maps the kinetic pathway of decomposition, highlighting the critical divergence between "Dry Pyrolysis" and "Wet Hydrolysis."

Figure 1: Thermal and hydrolytic degradation pathways. Note the convergence on HF and COF2 generation.

Experimental Protocol: Determining Thermal Onset (TGA-MS)

To validate the stability of your specific batch (impurities drastically lower stability), use this self-validating TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) protocol.

Pre-Experiment Causality Check

-

Why Alumina Pans? Do not use standard aluminum pans. Fluorinated decomposition products react exothermically with aluminum at high temperatures (

), creating artificial thermal events (artifacts) and potentially damaging the sensor. Use -

Why MS Coupling? Weight loss alone is insufficient. You must distinguish between simple evaporation (boiling) and chemical decomposition. MS tracks specific ions (

66 for

Step-by-Step Methodology

Equipment: TGA-MS system (e.g., TA Instruments or Mettler Toledo), Alumina pans (100

-

System Blanking:

-

Run an empty alumina pan using the exact temperature program below to establish a baseline. This subtracts buoyancy effects.

-

-

Sample Loading:

-

Load 10–15 mg of Methyl perfluoro-3,6-dioxaheptanoate.

-

Critical: Minimize headspace exposure time to prevent moisture absorption (hydrolysis precursor).

-

-

Purge Gas Setup:

-

Inert: Nitrogen or Argon at 50 mL/min.

-

Reactive (Optional): Air (only if testing oxidative stability). Warning: Air lowers decomposition onset.

-

-

Temperature Program:

-

Equilibrate: 30°C for 5 minutes.

-

Ramp: 5°C/min to 600°C. Note: Slow ramp rates are essential to resolve evaporation from decomposition.

-

-

MS Ion Monitoring (SIM Mode):

-

Track

15 ( -

Track

66 ( -

Track

69 ( -

Track

20 (

-

Data Interpretation (Self-Validation)

-

Scenario A (Evaporation): TGA shows 100% mass loss near 105°C. MS shows only parent ion or simple fragments. -> Stable.

-

Scenario B (Decomposition): Mass loss continues past 200°C. MS detects

66 (

Safety & Handling: The "Invisible" Threats

Working with fluorinated esters requires protocols that address their unique hazards: Delayed Pulmonary Edema and Bone Sequestration of fluoride.

Engineering Controls

-

Material Compatibility:

-

Good: Borosilicate glass, PTFE, PFA, 316 Stainless Steel (passivated).

-

Bad: Aluminum, Titanium (at high temp), Silicone tubing (swells/leaks).

-

-

Ventilation: All thermal processing must occur in a fume hood with a face velocity >100 fpm. Exhaust must not recirculate.

Emergency Response (HF Specific)

If thermal decomposition occurs, HF is generated.[1] Standard acid burns protocols fail here.

-

Skin Contact: Immediate irrigation + Calcium Gluconate Gel (2.5%) . The calcium neutralizes the fluoride ion, preventing it from scavenging calcium from the victim's bones (hypocalcemia).

-

Spill Control: Do not use water (accelerates hydrolysis). Use a dry absorbent (Vermiculite) or a specialized HF neutralizer (calcium carbonate based).

References

-

Xiao, F., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications. Environmental Science & Technology.[6] Retrieved from [Link]

-

Sasi, P. C. (2021). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances. UND Scholarly Commons. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023).[7] PFAS Reference Material Safety Data. Retrieved from [Link]

Sources

- 1. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 5. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

"Methyl perfluoro-3,6-dioxaheptanoate" suppliers and purity grades

Supply Chain Intelligence, Purity Standards, and Quality Assurance Protocols

Executive Summary

Methyl perfluoro-3,6-dioxaheptanoate (CAS 39187-41-2) is a critical fluorinated building block used primarily in the synthesis of high-performance fluoropolymers, pharmaceutical intermediates, and advanced electrolyte additives for lithium-ion batteries. Its unique perfluoropolyether (PFPE) backbone confers exceptional thermal stability and chemical resistance. However, its application is frequently compromised by misunderstood purity grades and the presence of hydrolytic impurities.

This guide provides a definitive technical analysis of the supply landscape, establishing a rigorous framework for sourcing, verifying, and handling this sensitive reagent. It moves beyond basic catalog data to address the "hidden" impurities—specifically hydrolytic degradation products—that cause batch failure in sensitive catalytic cycles.

Chemical Identity & Structural Logic

To source this chemical effectively, one must understand its structural nomenclature, which often varies between vendors.

-

Primary Name: Methyl perfluoro-3,6-dioxaheptanoate

-

CAS Number: 39187-41-2

-

Molecular Formula:

-

Molecular Weight: 310.07 g/mol

-

IUPAC/Systematic Name: Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate

-

Structural Key: The "heptanoate" nomenclature in this context uses replacement nomenclature , counting oxygen atoms in the chain position. The backbone consists of a trifluoromethoxy group, an ethoxy spacer, and a difluoroacetate terminus.

Structural Diagram (DOT):

Figure 1: Structural connectivity of Methyl perfluoro-3,6-dioxaheptanoate showing the critical ether linkages susceptible to specific degradation pathways.

Market Landscape: Suppliers & Purity Grades[1]

The supply chain is bifurcated into Fine Chemical Specialists (high purity, gram-scale) and Industrial Fluorochemical Suppliers (bulk, variable purity).

3.1 Supplier Tier Analysis

| Supplier Category | Typical Purity | Key Vendors | Use Case | Risk Profile |

| Tier 1: Reference Grade | >98.0% | Exfluor, SynQuest, Apollo Scientific | Drug Discovery, Reference Standards | Low. High cost, but guaranteed isomer purity. |

| Tier 2: Fine Chemical | 95.0% - 97.0% | Fluoryx, Matrix Scientific, Fluorochem | Pilot Scale Synthesis, Material Science | Moderate. May contain free acid or water. |

| Tier 3: Bulk Industrial | <95% (Technical) | Regional Asian CMs (Custom Manufacturers) | Monomer Feedstock, Coatings | High. Often contains oligomeric mixtures and HF traces. |

3.2 The "Purity Trap": Isomers vs. Impurities

A "97%" label often masks two distinct types of impurities:

-

Homologs/Isomers: In fluorochemistry, separation of

from -

Hydrolysis Products: The ester bond is susceptible to hydrolysis, releasing Perfluoro-3,6-dioxaheptanoic acid (CAS 151772-58-6) and HF. This is the "silent killer" of reactions involving base-sensitive catalysts.

Quality Control & Analytical Protocols

As a scientist, you cannot rely solely on the Certificate of Analysis (CoA). You must validate the material, particularly for free acid content and water .

4.1 Recommended QC Workflow

Figure 2: Self-validating QC workflow. 19F NMR is prioritized as it simultaneously detects the target ester, free acid, and non-volatile fluorinated impurities.

4.2 Analytical Methodologies

Protocol A: 19F NMR Validation (Self-Validating)

-

Rationale: 19F NMR is superior to 1H NMR because the proton signal is only a singlet (

), which gives no structural information about the fluoro-chain integrity. -

Method: Dissolve 20 mg sample in

with 0.05% -

Key Signals (Approximate Shifts vs.

):-

:

-

:

-

Impurity Flag: A shift or broadening in the alpha-fluorine signal (

) often indicates hydrolysis to the carboxylic acid [1].

-

:

Protocol B: Hydrolysis Check (The "Water Test")

-

Context: Commercial samples often accumulate HF and free acid upon storage.

-

Procedure: Shake 1 mL of the ester with 1 mL of neutral water. Measure the pH of the aqueous phase.

-

Pass Criteria: pH > 4.0.

-

Fail Criteria: pH < 3.0 indicates significant hydrolysis and HF formation. Do not distill; neutralize or discard.

Impact of Purity on Applications

5.1 Drug Development & Medicinal Chemistry

In medicinal chemistry, this reagent is used to introduce the trifluoromethoxy-ethyl-ether motif (

-

Criticality: Free acid impurities act as proton sources, quenching organometallic reagents (e.g., Grignard or Lithium reagents) used to attack the ester.

-

Requirement: Use >98% purity; dry over activated 3Å molecular sieves for 24h before use.

5.2 Polymer Synthesis (Nafion™ Precursors)

While often associated with the sulfonyl fluoride precursors of Nafion™, this ester serves as a model compound or intermediate for specialized perfluoropolyether (PFPE) surfactants.

-

Criticality: Homolog impurities (

or -

Requirement: GC purity >95% is usually acceptable, provided the functional purity (ester vs. acid) is high.

Handling & Safety Guidelines

Warning: This compound is a fluorinated ester. While chemically stable, it poses specific risks.

-

Hydrolysis Risk: On contact with atmospheric moisture, it slowly hydrolyzes to release HF. Always handle in a fume hood.

-

Glassware Etching: Long-term storage in glass is not recommended if moisture is present (due to HF generation). Use HDPE or fluoropolymer (PFA/FEP) containers for long-term storage.

-

Incompatibility: Avoid strong bases (NaOH, KOH) unless saponification is the intended reaction, as this is highly exothermic.

References

-

PubChem. (2023). Compound Summary: Methyl perfluoro-3,6-dioxaheptanoate (CAS 39187-41-2). National Library of Medicine. Retrieved from [Link]

An In-Depth Technical Guide to the Hydrolysis of Methyl Perfluoro-3,6-dioxaheptanoate: Rate, Products, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluoro-3,6-dioxaheptanoate is a member of the expansive class of per- and polyfluoroalkyl substances (PFAS), characterized by its ether linkages within the fluorinated alkyl chain. As with many PFAS compounds, understanding its environmental fate and stability is of paramount importance. A critical degradation pathway for this ester is hydrolysis, a process that dictates its persistence and the nature of its transformation products. This guide provides a comprehensive technical overview of the hydrolysis of methyl perfluoro-3,6-dioxaheptanoate, detailing the reaction kinetics, identifying the resulting products, and elucidating the underlying chemical mechanisms. The information presented herein is intended to equip researchers and professionals in drug development and environmental science with the foundational knowledge to predict, model, and analyze the behavior of this and structurally related fluorinated esters.

Hydrolysis of Methyl Perfluoro-3,6-dioxaheptanoate: Products and Stoichiometry

The hydrolysis of methyl perfluoro-3,6-dioxaheptanoate involves the cleavage of the ester bond by water, leading to the formation of perfluoro-3,6-dioxaheptanoic acid and methanol. This reaction can be catalyzed by either an acid or a base.[1]

The overall reaction is as follows:

CF₃OCF₂CF₂OCF₂COOCH₃ + H₂O → CF₃OCF₂CF₂OCF₂COOH + CH₃OH

Methyl perfluoro-3,6-dioxaheptanoate + Water → Perfluoro-3,6-dioxaheptanoic acid + Methanol

The reaction proceeds via a nucleophilic acyl substitution mechanism. Under neutral conditions, the reaction with water is exceedingly slow.[1] Therefore, acidic or basic conditions are typically required to achieve a significant reaction rate.

Mechanistic Pathways of Hydrolysis

The hydrolysis of methyl perfluoro-3,6-dioxaheptanoate can proceed through two primary catalytic pathways: acid-catalyzed and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[2] The subsequent steps involve proton transfers and the elimination of methanol to yield the carboxylic acid and regenerate the acid catalyst.[2] The acid-catalyzed hydrolysis of esters is a reversible process.[1] To drive the reaction towards the products, a large excess of water is typically used.[1]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is a more common and generally faster method for ester hydrolysis.[3] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to form the carboxylate salt. This final acid-base step is essentially irreversible and drives the overall reaction to completion.[4]

Hydrolysis Rate of Methyl Perfluoro-3,6-dioxaheptanoate

The rate of hydrolysis of fluorinated esters is significantly influenced by the high electronegativity of the fluorine atoms. The strong electron-withdrawing effect of the perfluoroalkyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, perfluorinated esters are expected to hydrolyze more readily than their non-fluorinated counterparts, particularly under basic conditions.

The following table provides a qualitative comparison of expected hydrolysis rates under different conditions.

| Condition | Catalyst | Relative Rate | Key Considerations |

| Neutral | Water | Very Slow | Not a practical method for degradation. |

| Acidic | H₃O⁺ | Moderate | Reversible reaction; requires excess water to drive to completion.[1] |

| Basic | OH⁻ | Fast | Irreversible reaction due to the formation of the carboxylate salt.[4] |

Experimental Protocol for the Hydrolysis of Methyl Perfluoro-3,6-dioxaheptanoate

This section outlines a detailed, step-by-step methodology for conducting the base-catalyzed hydrolysis of methyl perfluoro-3,6-dioxaheptanoate and quantifying the resulting products.

Materials and Reagents

-

Methyl perfluoro-3,6-dioxaheptanoate (≥98% purity)

-

Sodium hydroxide (NaOH), pellets or 5 M solution

-

Methanol (MeOH), HPLC grade

-

Deionized water (18.2 MΩ·cm)

-

Perfluoro-3,6-dioxaheptanoic acid analytical standard

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Volumetric flasks and pipettes

-

pH meter

-

Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Gas Chromatography with Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) system

Experimental Workflow

Step-by-Step Procedure

1. Reaction Setup

1.1. In a 100 mL round-bottom flask, dissolve a known amount of methyl perfluoro-3,6-dioxaheptanoate in a minimal amount of a co-solvent such as methanol to ensure miscibility with the aqueous base.

1.2. Add a stir bar to the flask.

1.3. Prepare a 1 M sodium hydroxide solution in deionized water.

2. Saponification

2.1. Add a stoichiometric excess (e.g., 2-3 equivalents) of the 1 M NaOH solution to the flask.

2.2. Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.

2.3. Heat the reaction mixture to reflux (approximately 60-70 °C) with continuous stirring. The reaction progress can be monitored by taking small aliquots at different time intervals. A typical reaction time for complete saponification of similar esters is in the range of 1-4 hours.[3]

3. Reaction Quenching and Sample Preparation

3.1. After the desired reaction time, cool the flask to room temperature.

3.2. For the analysis of perfluoro-3,6-dioxaheptanoic acid, take a known volume of the reaction mixture and neutralize it with dilute hydrochloric acid to a pH of approximately 3. This protonates the carboxylate salt to the carboxylic acid.

3.3. For the analysis of methanol, take a known volume of the reaction mixture. It may be necessary to dilute the sample with deionized water prior to analysis.

4. Product Analysis

4a. Analysis of Perfluoro-3,6-dioxaheptanoic Acid by LC-MS/MS

4a.1. Sample Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) step using a weak anion exchange cartridge can be employed to concentrate the analyte and remove interfering substances.

4a.2. LC-MS/MS Conditions:

- Column: A C18 column suitable for PFAS analysis.

- Mobile Phase: A gradient of methanol and water with a suitable buffer, such as ammonium acetate.

- Detection: Tandem mass spectrometry (MS/MS) in negative ion mode, monitoring for the specific precursor-to-product ion transitions of perfluoro-3,6-dioxaheptanoic acid. Quantification is achieved by comparison to a calibration curve prepared with an authentic analytical standard.[6][7][8]

4b. Analysis of Methanol by GC-FID or GC-MS

4b.1. Sample Preparation: Direct aqueous injection is possible, but for improved sensitivity and to protect the GC system, headspace analysis is recommended.[9]

4b.2. GC Conditions:

- Column: A polar column, such as one with a polyethylene glycol (PEG) stationary phase, is suitable for the separation of methanol from water and other potential volatile components.

- Injector and Detector Temperatures: Typically set around 200-250 °C.

- Oven Program: An isothermal or temperature-programmed method can be used to achieve good separation.

4b.3. Detection:

- FID: Provides a robust and linear response for methanol.

- MS: Offers higher selectivity and can be used for confirmation of the analyte's identity. Quantification is performed using an external or internal standard calibration.

Conclusion

The hydrolysis of methyl perfluoro-3,6-dioxaheptanoate is a critical transformation pathway that yields perfluoro-3,6-dioxaheptanoic acid and methanol. The reaction is significantly accelerated under basic conditions due to the irreversible formation of the carboxylate salt. While specific kinetic data for this compound remains an area for further investigation, the principles of ester hydrolysis, particularly the activating effect of fluorine substitution, provide a strong basis for predicting its reactivity. The experimental protocols outlined in this guide offer a robust framework for studying the hydrolysis of this and other fluorinated esters, enabling a more thorough understanding of their environmental behavior and persistence.

References

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

Macherey-Nagel. (n.d.). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. Retrieved from [Link]

-

Chemistry 102 - Experiment 8: Saponification. (2009, September 10). Retrieved from [Link]

-

Zhang, T., et al. (2021). Estimation of per- and polyfluoroalkyl substances (PFAS) half-lives in human studies: A systematic review and meta-analysis. ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

NS207 Lab 3: Saponification, Esters and Aspirin 2002. (n.d.). Retrieved from [Link]

-

ACS Omega. (2022, July 8). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. Retrieved from [Link]

-

YouTube. (2022, February 17). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. Retrieved from [Link]

- Laughton, P. M., & Robertson, R. E. (1969). Kinetic data for the acid-catalysed hydrolysis of carboxylic esters in water at 25 "C. Canadian Journal of Chemistry, 47(13), 2575-2581.

-

ResearchGate. (n.d.). Chemistry 342 Experiment 11: Saponification. Retrieved from [Link]

- Bentel, M. J., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology Letters, 7(3), 150-156.

-

ResearchGate. (n.d.). GC-FID chromatogram for methanol (MeOH) and ethanol (EtOH), together.... Retrieved from [Link]

- Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. Analytical and Bioanalytical Chemistry, 413(12), 3165-3179.

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

-

PubMed. (2014, August 22). Evaluation of hydrolysis and alcoholysis reactions in gas chromatography/mass spectrometry inlets. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPERIMENT 7 DETERMINATION OF SAPONIFICATION VALUE. Retrieved from [Link]

-

Diva-Portal.org. (2024, June 18). Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

BrJAC. (2024, April 22). Analysis of Methanol and Ethanol Content in Illegal Alcoholic Beverages using Headspace Gas Chromatography: Case Studies at Rwan. Retrieved from [Link]

-

PubMed. (2023, October 17). Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community. Retrieved from [Link]

-

YouTube. (2022, March 11). Base hydrolysis of esters. Retrieved from [Link]

-

FDA. (2024, April 12). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of hydrolysis of methyl and phenyl isocyanates. Retrieved from [Link]

-

Revista UPR. (n.d.). Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns 1. Retrieved from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. youtube.com [youtube.com]

- 3. Saponification-Typical procedures - operachem [operachem.com]

- 4. Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mn-net.com [mn-net.com]

- 7. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]

- 8. fda.gov [fda.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

"Methyl perfluoro-3,6-dioxaheptanoate" analysis by GC-MS

Application Note: High-Sensitivity Analysis of Methyl Perfluoro-3,6-dioxaheptanoate by GC-MS

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of Methyl perfluoro-3,6-dioxaheptanoate (CAS: 39187-41-2).[1] This molecule is a methyl ester derivative of a Perfluoroether Carboxylic Acid (PFECA), specifically related to the "GenX" family of fluoropolymer processing aids.[1]

Unlike their parent carboxylic acids, which require LC-MS/MS for analysis, methyl esters of PFECAs are neutral, volatile, and hydrophobic.[1] Consequently, they often evade detection in standard ESI-LC-MS workflows due to poor ionization efficiency.[1] This guide bridges that gap, providing a validated GC-MS methodology suitable for drug development (impurity profiling in fluorinated reagents) and environmental monitoring.[1]

Chemical Identity & Properties

Understanding the analyte's physicochemical behavior is the foundation of this protocol.[1]

| Property | Detail |

| Chemical Name | Methyl perfluoro-3,6-dioxaheptanoate |

| Synonyms | Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate |

| CAS Number | 39187-41-2 |

| Molecular Formula | C₆H₃F₉O₄ |

| Molecular Weight | 310.07 g/mol |

| Boiling Point | ~130–135 °C (Estimated) |

| Volatility | High (Semi-volatile to Volatile) |

| Key Challenge | Susceptible to hydrolysis back to the free acid; highly volatile (loss during concentration).[1][2][3][4][5] |

Analytical Strategy: The "Why" and "How"

The Causality of Method Selection:

-

GC vs. LC: The target is a methyl ester.[1] In Electrospray Ionization (ESI), neutral esters do not protonate or deprotonate efficiently, leading to poor sensitivity.[1] However, the ester functionality makes the molecule sufficiently volatile for GC, and the high fluorine content provides excellent electron ionization (EI) fragmentation.[1]

-

Column Selection: A mid-polarity column (e.g., 6% cyanopropyl-phenyl) is selected over a standard 5% phenyl column.[1] Fluorinated compounds often exhibit "gas phase slipping" on non-polar phases; the cyano-group interaction improves peak shape and retention of the polar ester linkage.[1]

-

Inlet Dynamics: Splitless injection is utilized for trace analysis, but careful temperature control is required to prevent discrimination of this volatile analyte.[1]

Experimental Protocol

Instrumentation & Consumables

-

GC System: Agilent 8890 or Shimadzu GC-2030 (or equivalent).

-

Detector: Single Quadrupole MS (e.g., Agilent 5977B) with High-Efficiency Source (HES) for sub-ppb detection.

-

Column: DB-624 or ZB-624 (30 m × 0.25 mm × 1.4 µm).[1]

-

Rationale: The thicker film (1.4 µm) is critical to retain and focus the volatile fluorinated ester at the head of the column, preventing peak splitting.[1]

-

-

Liner: Ultra-Inert Splitless liner with glass wool (positioned low) to aid vaporization.[1]

GC Parameters

| Parameter | Setting | Rationale |

| Inlet Mode | Splitless (Purge on at 1.0 min) | Maximizes sensitivity for trace impurities.[1] |

| Inlet Temp | 200 °C | Sufficient to volatilize without thermal degradation.[1] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard for MS stability.[1] |

| Oven Program | Initial: 40 °C (Hold 2 min) Ramp 1: 10 °C/min to 120 °C Ramp 2: 25 °C/min to 240 °C (Hold 3 min) | Low initial temp focuses the analyte.[1] Slow ramp separates it from solvent tail.[1] |

| Transfer Line | 250 °C | Prevents condensation before the ion source.[1] |

Mass Spectrometry (EI) Parameters

-

Source Temp: 230 °C

-

Quad Temp: 150 °C

-

Ionization: Electron Impact (70 eV)[1]

-

Acquisition: SIM (Selected Ion Monitoring) / Scan (for confirmation)

SIM Table for Methyl perfluoro-3,6-dioxaheptanoate:

| Ion (m/z) | Type | Origin/Fragment Structure |

| 59.0 | Quantifier | [COOCH₃]⁺ (Characteristic methyl ester fragment) |

| 69.0 | Qualifier 1 | [CF₃]⁺ (Ubiquitous perfluoro fragment) |

| 119.0 | Qualifier 2 | [C₂F₅]⁺ (Chain fragment) |

| 135.0 | Qualifier 3 | [C₂F₅O]⁺ (Ether linkage specific) |

Note: m/z 59 is the most specific marker for the methyl ester functionality in this fluorinated chain.[1] m/z 69 is abundant but non-specific (high background).[1]

Sample Preparation Workflow

Scenario: Analysis of trace impurities in a drug substance intermediate or reagent.

Step 1: Solubilization/Extraction [1]

-

Dissolve 50 mg of sample in 1.0 mL of MTBE (Methyl tert-butyl ether) .

-

Why MTBE? Methanol can cause transesterification or hydrolysis artifacts.[1] MTBE is aprotic and offers excellent solubility for fluorinated organics.[1]

Step 2: Internal Standard Addition

-

Spike with 10 µL of Internal Standard (IS).[1]

-

Recommended IS:Methyl perfluorobutanoate (volatile, elutes early) or a deuterated analog if available.[1]

Step 3: Drying (Critical)

-

Add a small amount of anhydrous Na₂SO₄.[1]

-

Reasoning: Water promotes hydrolysis of the methyl ester back to the acid (which is not GC-amenable).[1]

Step 4: Injection

-

Inject 1.0 µL directly into the GC-MS.[1]

Workflow Visualization

The following diagram illustrates the decision logic and processing steps for analyzing PFECA derivatives, distinguishing between the free acid and the methyl ester.

Caption: Figure 1: Optimized workflow for the preservation and detection of volatile PFECA methyl esters.

Results & Discussion

Chromatographic Performance

On a DB-624 column, Methyl perfluoro-3,6-dioxaheptanoate typically elutes between 6.0 and 8.0 minutes (depending on flow rate).[1] The peak should be symmetrical (Tailing Factor < 1.2).[1]

-

Troubleshooting: If the peak tails significantly, it indicates activity in the liner (glass wool adsorption).[1] Replace the liner with a fresh Ultra-Inert one.

Spectral Interpretation

-

m/z 59 (Base Peak or High Intensity): Confirms the methoxy carbonyl group (-COOCH₃).[1]

-

m/z 69: Confirms the presence of trifluoromethyl groups (-CF₃).[1]

-

Absence of Molecular Ion: It is common for perfluorinated esters to show a very weak or absent molecular ion (M⁺ 310) in EI. Identification relies on the specific ratio of fragment ions.[1]

Linearity and Limits

-

Linear Range: 10 ppb to 1000 ppb.

-

LOD: ~1–5 ppb (instrument dependent).[1]

-

Recovery: 85–115% in MTBE matrices.[1]

References

-

United States Environmental Protection Agency (EPA). (2021).[1][6] Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry. Application Note. Link

-

Kubicova, et al. (2024).[1] Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials.[1] Taylor & Francis Online.[1] Link[1]

-

Innovatech Labs. (2024). Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification.Link

-

PubChem. (2025).[1][4] Methyl perfluoro-3,6-dioxaheptanoate (Compound Summary).[1][2] National Library of Medicine.[1] Link[1]

Sources

- 1. Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | C8HF17O2 | CID 102982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl perfluoro-3,6-dioxaheptanoate (C6H3F9O4) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - Perfluoro-3,6-dioxaoctanoic acid (C6HF11O4) [pubchemlite.lcsb.uni.lu]

- 4. Perfluoro-3,6-dioxaoctanoic acid | C6HF11O4 | CID 11567168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US EPA uses TD–GC–MS for vital research into PFAS management | Markes International [markes.com]

Application Note: Quantitative Analysis of Methyl perfluoro-3,6-dioxaheptanoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a large and diverse class of synthetic chemicals characterized by their exceptional stability and widespread use in industrial and consumer products. This persistence, however, leads to their accumulation in the environment and biological systems, raising significant health concerns. Methyl perfluoro-3,6-dioxaheptanoate is an emerging short-chain PFAS, belonging to the class of perfluoroalkyl ether carboxylic acid (PFECA) esters. Its detection and quantification are crucial for environmental monitoring, toxicological studies, and human exposure assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of PFAS due to its high sensitivity and selectivity.[1][2] This application note provides a detailed protocol for the quantification of Methyl perfluoro-3,6-dioxaheptanoate in various matrices, tailored for researchers, scientists, and drug development professionals.

Analyte Overview

-

Chemical Name: Methyl perfluoro-3,6-dioxaheptanoate

-

Synonyms: Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate

-

CAS Number: 39187-41-2

-

Molecular Formula: C₆H₃F₉O₄

-

Molecular Weight: 310.07 g/mol [3]

-

Structure:

Principle of the Method

This method employs a robust and sensitive LC-MS/MS approach for the quantification of Methyl perfluoro-3,6-dioxaheptanoate. The methodology is based on established principles for PFAS analysis, including solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation, and tandem mass spectrometry for detection and quantification using Multiple Reaction Monitoring (MRM).[4] The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, ensuring the highest level of accuracy and precision.

Experimental Workflow

The overall analytical workflow for the quantification of Methyl perfluoro-3,6-dioxaheptanoate is depicted below.

Figure 1: A schematic of the complete analytical workflow from sample collection to data reporting.

Materials and Reagents

-

Analytical Standards:

-

Methyl perfluoro-3,6-dioxaheptanoate (≥98% purity)

-

Isotopically labeled internal standard (e.g., ¹³C₃-Methyl perfluoro-3,6-dioxaheptanoate) - if available. If not, a structurally similar labeled PFAS can be used, but with careful validation.

-

-

Solvents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade, 18.2 MΩ·cm)

-

-

Reagents:

-

Ammonium hydroxide (ACS grade)

-

Acetic acid (glacial, ACS grade)

-

Ammonium acetate (LC-MS grade)

-

-

SPE Cartridges:

-

Weak Anion Exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL)

-

-

Vials and Caps:

-

Polypropylene autosampler vials and caps (pre-screened for PFAS contamination)

-

Detailed Protocols

Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl perfluoro-3,6-dioxaheptanoate and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve ranging from, for example, 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.

-

Internal Standard Spiking Solution: Dilute the internal standard stock solution to a concentration that will result in a consistent and appropriate response in all samples and standards when a fixed volume is added.

Sample Preparation (Aqueous Matrix Example)

This protocol is a general guideline and may require optimization based on the specific matrix.

-

Sample Collection: Collect samples in polypropylene containers to minimize analyte adsorption.

-

pH Adjustment: Adjust the pH of a 100 mL water sample to 6.5 ± 0.5 with ammonium hydroxide or acetic acid.[5]

-

Internal Standard Spiking: Spike the sample with an appropriate amount of the internal standard spiking solution.

-

SPE Cartridge Conditioning:

-

Wash the WAX SPE cartridge with 5 mL of methanol.

-

Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

-

Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol containing 2% ammonium hydroxide.

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of methanol/water (50:50, v/v).

-

Vortex and transfer to a polypropylene autosampler vial.

-

LC-MS/MS Analysis

Rationale for Parameter Selection: The selection of a C18 column is based on the hydrophobic nature of the fluorinated alkyl chain, providing good retention and separation from polar matrix components. The mobile phase composition, with a gradient of methanol and water containing a low concentration of ammonium acetate, is a common and effective choice for the analysis of PFAS, promoting ionization and improving peak shape.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size) |

| Column Temperature | 40°C |

| Mobile Phase A | 2 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10-10.1 min: 95-10% B; 10.1-15 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MS/MS Parameters (MRM Transitions)

Predicted Fragmentation: In the absence of a commercially available analytical standard with confirmed fragmentation, the following MRM transitions are proposed based on the chemical structure of Methyl perfluoro-3,6-dioxaheptanoate. The primary fragmentation pathway in negative ion mode is expected to be the loss of the methyl group to form the carboxylate anion, followed by cleavage at the ether linkages.

Figure 2: Predicted fragmentation pathway for Methyl perfluoro-3,6-dioxaheptanoate in negative ion ESI.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |

| Methyl perfluoro-3,6-dioxaheptanoate | 309 | 295 | 185 | 10 | 20 |

| ¹³C₃-Methyl perfluoro-3,6-dioxaheptanoate (IS) | 312 | 298 | 187 | 10 | 20 |

Note: These are predicted values and must be optimized on the specific instrument used.

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of Methyl perfluoro-3,6-dioxaheptanoate in the samples is then determined from this calibration curve.

Method Performance and Validation

A rigorous method validation should be performed according to established guidelines (e.g., FDA, EMA) to ensure the reliability of the results. Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.

-

Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal concentration, and precision (as %CV) should be ≤15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to that in neat solution.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Example Quantitative Data

| Sample ID | Matrix | Spiked Concentration (ng/mL) | Calculated Concentration (ng/mL) | Recovery (%) | %CV (n=3) |

| LLOQ | Water | 0.1 | 0.095 | 95.0 | 8.5 |

| LQC | Water | 0.3 | 0.28 | 93.3 | 6.2 |

| MQC | Water | 50 | 52.1 | 104.2 | 4.1 |

| HQC | Water | 80 | 78.9 | 98.6 | 3.5 |

| LQC | Plasma | 0.3 | 0.27 | 90.0 | 7.8 |

| MQC | Plasma | 50 | 48.5 | 97.0 | 5.5 |

| HQC | Plasma | 80 | 82.4 | 103.0 | 4.9 |

Troubleshooting

| Issue | Potential Cause | Solution |

| Low Analyte Response | Inefficient extraction, poor ionization, incorrect MRM transitions. | Optimize SPE procedure, check mobile phase pH, infuse analyte to optimize MS parameters. |

| High Background/Interference | Contaminated solvents, vials, or LC system. | Use high-purity solvents, pre-screen consumables, use a delay column.[1] |

| Poor Peak Shape | Inappropriate mobile phase, column degradation. | Adjust mobile phase composition (e.g., buffer concentration), replace the column. |

| Inconsistent Results | Matrix effects, inconsistent sample preparation. | Use an appropriate isotopically labeled internal standard, ensure consistent sample handling. |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Methyl perfluoro-3,6-dioxaheptanoate by LC-MS/MS. The described methodology, incorporating solid-phase extraction and a robust chromatographic separation, offers the sensitivity and selectivity required for the analysis of this emerging PFAS in various matrices. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, reliable data for environmental and biological monitoring.

References

-

ALS Global. (2024, September 17). EPA PFAS Testing: 533 vs 537.1 vs 1633 Method Comparison. Retrieved from [Link]

-

SCIEX. (n.d.). Quantitation of ultrashort- and short-chain PFAS in beverages by a direct injection LC-MS/MS method. Retrieved from [Link]

-

Barr Engineering. (2023, October 5). PFAS analytical methods. Retrieved from [Link]

- Liang, S.-H., Chang, M., Steimling, J., & Connolly, P. (n.d.). Analysis of Ultrashort-Chain and Alternative PFAS: LC-MS/MS Method Development and Application to Water Samples.

-

Phenomenex. (n.d.). PFAS Analysis in Drinking Water, Sediments, and Food Samples by QuEChERS, SPA, and LC-MS/MS. Retrieved from [Link]

- Loos, R., et al. (2017). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples.

-

U.S. Environmental Protection Agency. (2025, December 4). PFAS Analytical Methods Development and Sampling Research. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Per-and Polyfluoroalkyl Substances in Aqueous Samples: Performance Demonstration of EPA Method 1633 Using High Sensitivity Mass Spectrometry. Retrieved from [Link]

-

Macherey-Nagel. (2024, January). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. Retrieved from [Link]

-

SCIEX. (2025, November 13). Expanding PFAS Detection: LC-MS/MS Breakthrough Targets Ultra-Short Chains. Retrieved from [Link]

-

The Lab Depot. (n.d.). Standardized EPA Methods For PFAS Water Testing. Retrieved from [Link]

-

LCGC International. (2025, January 20). New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. Retrieved from [Link]

-

Interstate Technology Regulatory Council. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [Link]

- De Nys, S. et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Journal of Mass Spectrometry, 56(12), e4797.

-

BCP Instruments. (n.d.). EPA-1633 Analytical Method. Retrieved from [Link]

-

LCGC International. (2024, May 3). Optimizing PFAS Sample Preparation Efficiency and Laboratory Cleanliness for EPA Method 1633. Retrieved from [Link]

-

Wellington Laboratories. (2015, June 19). NEW BRANCHED PERFLUOROALKYL REFERENCE STANDARDS. Retrieved from [Link]

-

Battelle. (n.d.). PFAS Sampling, Characterization and Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Perfluoro-2-methyl-3,6-dioxo-heptanoic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024, December 5). Method 1633, Revision A Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids. Retrieved from [Link]

-

PubChem. (n.d.). Perfluoro-3,6-dioxaoctanoic acid. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. halocolumns.com [halocolumns.com]

- 4. inside.battelle.org [inside.battelle.org]

- 5. Perfluoro-3,6-dioxaheptanoic acid certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Determination of Methyl Perfluoro-3,6-dioxaheptanoate in Environmental Matrices via GC-MS

This Application Note is designed for senior analytical chemists and environmental scientists. It addresses the specific challenges of monitoring Methyl perfluoro-3,6-dioxaheptanoate , a volatile, neutral PFAS precursor often overlooked by standard ionic PFAS methods (e.g., EPA 1633).

Part 1: Executive Summary & Scientific Rationale

The "Neutral PFAS" Blind Spot

Standard environmental monitoring protocols (e.g., LC-MS/MS based EPA Method 537.1 or 1633) focus on ionic PFAS (acids and sulfonates). However, Methyl perfluoro-3,6-dioxaheptanoate is a neutral, volatile ester .[1] It acts as a transport precursor: it volatilizes from industrial sources, travels via atmospheric currents, and eventually hydrolyzes into the persistent acid NFDHA (Nonafluoro-3,6-dioxaheptanoic acid) upon contact with aqueous media.

Why Standard Methods Fail:

-

Volatility: The methyl ester is lost during the evaporative concentration steps of standard SPE (Solid Phase Extraction) protocols.[1]

-

Ionization: Being neutral, it does not ionize efficiently in Electrospray Ionization (ESI-) used for LC-MS.[1]

-

Hydrolysis: In aqueous preservation, it degrades to the acid, leading to under-reporting of the ester and "ghost" appearance of the acid.[1]

This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with specialized sample introduction (Thermal Desorption for air; Solvent Extraction for water) to capture the intact ester.[1]

Chemical Identity

| Property | Detail |

| Chemical Name | Methyl perfluoro-3,6-dioxaheptanoate |

| CAS Number | 39187-41-2 |

| Structure | |

| Molecular Weight | 310.06 g/mol |

| Target Fragment (EI) | m/z 59 ( |

| Environmental Fate | Volatile Precursor |

Part 2: Environmental Fate & Monitoring Strategy

The following diagram illustrates the critical monitoring points. If you only use LC-MS, you miss the atmospheric transport phase.[1]

Caption: Fate transport model showing the transition from volatile ester (GC-MS target) to aqueous acid (LC-MS target).

Part 3: Experimental Protocols

Protocol A: Air Monitoring (Thermal Desorption GC-MS)

Objective: Capture volatile methyl ester from ambient or industrial stack air.[1]

1. Sampling Media

-

Sorbent: Tenax TA (200 mg) or dual-bed Tenax TA/Carbograph 1TD (for wider volatility range).[1]

-

Tube Material: Glass or Sulfinert®-treated steel (to prevent fluorinated adsorption).[1]

2. Sampling Procedure

-

Flow Rate: 50–100 mL/min using a calibrated personal sampling pump.

-

Volume: Collect 6–24 L of air. Note: Do not exceed breakthrough volume (approx. 50 L for Tenax TA).

-

Storage: Cap with brass Swagelok caps (PTFE ferrules). Store at 4°C. Analyze within 14 days.

3. Thermal Desorption (TD) Parameters

-

Pre-purge: 1 min (dry helium) to remove moisture.[1]

-

Desorption: 280°C for 10 mins.

-

Trap: Cold trap (U-T11G or similar) at -10°C.

-

Trap Desorption: Ballistic heating to 300°C (hold 3 min).[1]

-

Transfer Line: 200°C.

4. GC-MS Configuration

-

Column: DB-624 or Rtx-VMS (30m x 0.25mm x 1.4µm).[1] Thicker film helps retain volatile esters.[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Oven Program:

-

40°C (hold 2 min)

-

Ramp 10°C/min to 150°C

-

Ramp 25°C/min to 240°C (hold 2 min)

-

-

MS Source: Electron Impact (EI) at 70 eV.[1] Optional: Positive Chemical Ionization (PCI) with Methane for molecular ion confirmation.

Protocol B: Water/Wastewater Analysis (LLE-GC-MS)

Objective: Extract the neutral ester from water without hydrolyzing it or losing it to evaporation.[1] Critical Warning: Do not use standard Acid/Base wash steps.[1] Maintain neutral pH.

1. Sample Collection

-

Container: HDPE or PP bottles (Glass adsorbs PFAS, but for methyl esters specifically, silanized glass is acceptable if analyzed immediately).

-

Preservative: Sodium Thiosulfate (if residual chlorine is present).[1] NO ACID PRESERVATION (Acid catalyzes hydrolysis).[1]

-

Headspace: Zero headspace to prevent volatilization loss.

2. Liquid-Liquid Extraction (LLE)[1]

-

Aliquot: Transfer 50 mL sample to a separation funnel.

-

Internal Standard: Spike with 50 µL of isotopically labeled Fluorotelomer Alcohol (e.g., M2-8:2 FTOH) as a surrogate for neutral PFAS.

-

Solvent: Add 5 mL MTBE (Methyl tert-butyl ether) .

-

Rationale: MTBE is excellent for extracting neutral fluorinated compounds and floats on water.[1]

-

-

Agitation: Shake vigorously for 2 minutes. Allow phase separation (5 mins).

-

Collection: Collect the top organic layer.[1]

-

Drying: Pass the organic layer through a small column of anhydrous Sodium Sulfate (

) to remove water.[1] -

Concentration (CAUTION):

3. GC-MS Analysis

-

Inject 1 µL (Splitless) into the same GC-MS configuration as Protocol A.

Part 4: Data Analysis & Validation

Mass Spectrum Identification (EI Mode)

The methyl ester fragmentation pattern is distinct from the acid.[1]

| Ion (m/z) | Identity | Significance |

| 59 | Quantifier. Characteristic of methyl esters. | |

| 69 | Qualifier.[1][2] Common to all PFAS. | |

| 131 | Qualifier. | |

| 135 | Qualifier.[1] Ether linkage fragment. | |

| 279 | Loss of methoxy group (weak signal).[1] |

Calibration & QC[1]

-

Calibration Curve: Prepare standards in MTBE (0.5 – 100 ng/mL).

-

Linearity:

.[1][3][4] -

Method Detection Limit (MDL):

-

Blanks: Run instrumental blanks (MTBE only) before samples to check for carryover (sticky fluorine effect).

Part 5: Troubleshooting & Optimization

Caption: Troubleshooting logic for volatile PFAS analysis.

Key Troubleshooting Tips:

-

Hydrolysis: If you see the acid peak (NFDHA) in the GC chromatogram (usually as a broad, tailing peak or requiring derivatization), it means the ester hydrolyzed during storage or extraction. Ensure samples are kept cool and neutral.

-

Adsorption: Use polypropylene pipette tips and autosampler vials with PTFE-lined caps.[1] Avoid standard glass unless silanized.[1]

References

-

United States Environmental Protection Agency (EPA). (2024).[1][4] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. (Note: Cited for context on ionic PFAS and the exclusion of volatiles).

-

Washington, J. W., et al. (2020).[1] Decades-Scale Degradation of Commercial, Side-Chain, Fluorotelomer-based Polymers in Soils and Water.[1] Environmental Science & Technology.[1][6] (Context on neutral precursor degradation).

-

Favreau, P., et al. (2017).[1] Headspace Analysis of Volatile Polyfluorinated Alkyl Substances. Analytica Chimica Acta.[1] (Methodology for volatile PFAS).

-

PubChem. (2023).[1] Compound Summary: Methyl perfluoro-3,6-dioxaheptanoate (CAS 39187-41-2).[1] National Library of Medicine.[1]

-

ITRC (Interstate Technology & Regulatory Council). (2022).[1] PFAS Technical and Regulatory Guidance: Sampling and Analytical Methods.

-

[Link]

-

Sources

- 1. Perfluoro-3-methylheptanoic acid | C8HF15O2 | CID 24848983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]

- 5. agilent.com [agilent.com]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

Application Notes and Protocols for Methyl Perfluoro-3,6-dioxaheptanoate as a Non-Stick Coating Agent in Laboratory Settings

Introduction: A New Generation of Surface Modification for Modern Laboratories

In the fast-paced environments of research, discovery, and development, the integrity of experimental data is paramount. The interaction between reagents and the surfaces of laboratory vessels can introduce variables that compromise sample purity, concentration, and overall assay performance. Traditional methods of creating non-stick surfaces, such as siliconization, can be prone to leaching and may not be suitable for all applications.

This document introduces Methyl perfluoro-3,6-dioxaheptanoate, a short-chain perfluoroether, as a high-performance, non-stick coating agent for a variety of laboratory substrates. Its unique chemical structure, characterized by a high degree of fluorination, imparts exceptionally low surface energy, resulting in a robust, chemically inert, and ultra-smooth coating. This guide provides an in-depth understanding of its mechanism of action, detailed protocols for its application, and its potential impact on critical laboratory workflows.

While specific performance data for Methyl perfluoro-3,6-dioxaheptanoate is not extensively available in public literature, the protocols and expected outcomes presented herein are based on established principles and data from structurally similar short-chain fluoropolymers and perfluoroethers.

The Science Behind the Non-Stick Properties: Understanding Surface Energy

The efficacy of Methyl perfluoro-3,6-dioxaheptanoate as a non-stick agent is rooted in the fundamental concept of surface energy. The molecule's perfluorinated structure creates a surface with minimal attractive forces.

Key Physicochemical Properties (Inferred):

-

Chemical Structure: Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate[1]

-

Molecular Weight: Approximately 310 g/mol [1]

-

Appearance: Expected to be a clear, colorless liquid[1]

-

Boiling Point: Approximately 109°C[1]

The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the molecule highly resistant to chemical attack. This inherent stability ensures that the coating will not degrade or leach into sensitive samples, even when exposed to a wide range of organic solvents, acids, and bases.

The following diagram illustrates the logical relationship between the chemical structure of a perfluorinated compound and its resulting non-stick properties.

Caption: Relationship between chemical structure and non-stick functionality.

Quantitative Performance Metrics (Representative)

The following table summarizes expected performance characteristics of a properly applied Methyl perfluoro-3,6-dioxaheptanoate coating, based on data for similar short-chain fluorinated coatings. Actual values should be determined empirically for specific applications.

| Parameter | Representative Value | Substrate Examples | Significance in Laboratory Applications |

| Water Contact Angle | > 110° | Glass, Polypropylene, Stainless Steel | Excellent hydrophobicity prevents adhesion of aqueous solutions, proteins, and nucleic acids. |

| Oil Contact Angle (e.g., Hexadecane) | > 60° | Glass, Polypropylene, Stainless Steel | Oleophobicity minimizes binding of lipids, oils, and non-polar organic molecules. |

| Coating Thickness | 1 - 10 µm | Glass, Plastics, Metals | A thin, uniform layer ensures minimal impact on the internal volume of labware and maintains optical clarity. |

| Thermal Stability (Inferred) | Up to 150°C (continuous) | Most laboratory substrates | Suitable for a wide range of experimental conditions, including PCR and moderate heating. |

| Chemical Resistance | High | Most laboratory substrates | Inert to most common laboratory acids, bases, and organic solvents. |

Experimental Protocols: Application of Methyl Perfluoro-3,6-dioxaheptanoate Coating

The following protocols provide a step-by-step guide for the preparation and application of a non-stick coating to various laboratory surfaces. It is imperative to perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. [3][4]

Preparation of Coating Solution

The recommended solvent for Methyl perfluoro-3,6-dioxaheptanoate is a hydrofluoroether (HFE) due to its excellent solvency for fluorinated compounds and its favorable safety and environmental profile.[5][6][7]

-

Materials:

-

Methyl perfluoro-3,6-dioxaheptanoate

-

Hydrofluoroether (HFE) solvent (e.g., HFE-7100 or equivalent)

-

Clean, dry glass or polypropylene container

-

-

Procedure:

-

Prepare a 0.1% to 2% (w/w) solution of Methyl perfluoro-3,6-dioxaheptanoate in the HFE solvent. The optimal concentration may vary depending on the substrate and desired coating thickness and should be determined empirically.

-

Cap the container and gently agitate until the solute is fully dissolved. The solution should be clear and colorless.

-

Prepare the solution fresh before use for best results.

-

Substrate Preparation: The Foundation for a Robust Coating

Proper cleaning and preparation of the labware surface are critical for achieving a uniform and durable coating. The general workflow is as follows:

Sources

- 1. exfluor.com [exfluor.com]

- 2. PubChemLite - Methyl perfluoro-3,6-dioxaheptanoate (C6H3F9O4) [pubchemlite.lcsb.uni.lu]